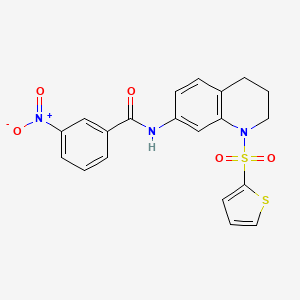

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

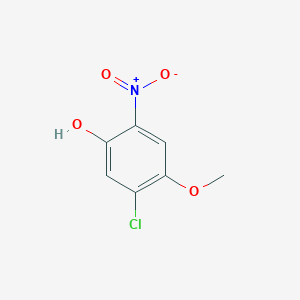

“N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound, meaning it contains atoms of at least two different elements in its rings .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic methods such as IR, 1H and 13C-NMR, and MS spectra .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Benzofuran compounds are often involved in reactions such as acylation .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound belongs to a class of chemicals that can be synthesized through amide formation by decarboxylative condensation, involving hydroxylamines and α-ketoacids. This process highlights its potential in creating amide bonds, which are crucial in pharmaceuticals and material sciences. The study by Ju et al. (2011) demonstrates this methodology, emphasizing the relevance of amide bond formation in organic synthesis Ju et al., 2011.

The research on benzofuran compounds, such as the synthesis and antimicrobial activity of benzofuran derivatives by Koca et al. (2005), showcases the diverse chemical reactivity and potential biological activity of benzofuran-containing compounds. These studies indicate that benzofuran derivatives can serve as valuable scaffolds in drug discovery, particularly for developing new antimicrobial agents Koca et al., 2005.

Applications in Material Science

- Benzofuran derivatives have been explored for their dielectric and thermal properties, as demonstrated by Çelik and Coskun (2018). Their work on methacrylate polymers bearing chalcone side groups, including benzofuran components, provides insights into the potential of these compounds in developing new materials with specific electrical and thermal characteristics Çelik & Coskun, 2018.

Biological and Pharmacological Potential

The exploration of benzofuran derivatives for their antimicrobial activity suggests potential pharmacological applications. For instance, the study by Koca et al. explores the synthesis and antimicrobial activity of novel benzofuran derivatives, highlighting their effectiveness against specific pathogens. This underscores the potential of such compounds in developing new antimicrobial drugs Koca et al., 2005.

Additionally, benzofuran derivatives have been identified as potent α-amylase inhibitors and radical scavengers, as reported by Ali et al. (2020). Their research into benzofuran-2-yl(phenyl)methanone derivatives provides a foundation for developing new treatments for conditions such as diabetes, by inhibiting enzymes like α-amylase involved in carbohydrate metabolism Ali et al., 2020.

Mécanisme D'action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

The compound interacts with EGFR, inhibiting its tyrosine kinase activity . This inhibition prevents autophosphorylation of EGFR, thereby downregulating the signal transduction pathways which lead to DNA synthesis and cell proliferation.

Biochemical Pathways

The compound’s action on EGFR affects multiple downstream pathways, including the PI3K/Akt pathway and the RAS/RAF/MAPK pathway, which are critical for cell survival and proliferation . By inhibiting EGFR, the compound reduces the activation of these pathways, thereby exerting its anticancer effects.

Result of Action

The compound’s inhibition of EGFR leads to a decrease in cancer cell proliferation . This is due to the reduced activation of pathways critical for cell survival and proliferation. Therefore, the compound has potential as an anticancer agent.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-(1-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-14(15-8-4-3-5-9-15)23-20(25)19(24)22-13-21(2,26)18-12-16-10-6-7-11-17(16)27-18/h3-12,14,26H,13H2,1-2H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIJGCGSYQMQORW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Nitrobenzylidene)amino]benzenesulfonamide](/img/structure/B2953789.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2953793.png)

![3-(2,5-dimethylbenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-(4-chlorophenoxy)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2953801.png)

![5,7-dimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2953802.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2953806.png)